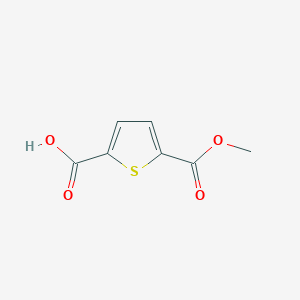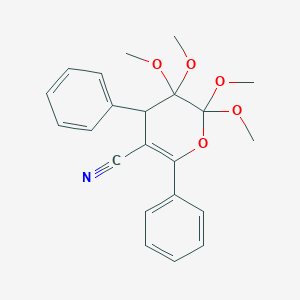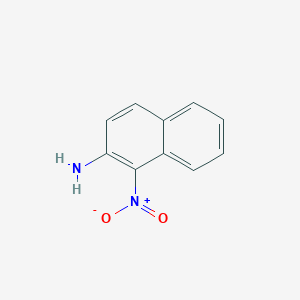
5-(Methoxycarbonyl)thiophene-2-carboxylic acid
概要
説明
5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H6O4S . It is a monoester derivative of 2,5-thiophenedicarboxylic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The carboxylic acid and the carboxylic acid ester groups of this compound are approximately coplanar with the thiophene ring, making a dihedral angle of 3.1 (4) and 3.6 (4)°, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.19 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The exact mass of the compound is 185.99867984 g/mol .科学的研究の応用
5-MTCA has been studied for its potential applications in both in vivo and in vitro experiments. In vivo experiments involve the use of living organisms, while in vitro experiments are conducted in a laboratory setting.
In Vivo
In vivo experiments involving 5-MTCA have been conducted to study its effects on various biological processes. For example, it has been used to study the role of the molecule in cancer cell growth and to investigate its potential as an anti-inflammatory agent.
In Vitro
In vitro experiments involving 5-MTCA have been conducted to study its effects on various biochemical and physiological processes. For example, it has been used to study the role of the molecule in DNA replication and to investigate its potential as a drug target.
作用機序
Target of Action
The primary targets of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are currently unknown . This compound is a monoester derivative of 2,5-thiophenedicarboxylic acid , which suggests it may interact with similar biological targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given its structural similarity to 2,5-thiophenedicarboxylic acid, it may have similar effects.
生物活性
5-MTCA has been studied for its potential biological activity. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of various proteins and enzymes.
Biochemical and Physiological Effects
5-MTCA has been studied for its potential effects on biochemical and physiological processes. It has been found to have an effect on DNA replication, cell growth, and inflammation.
実験室実験の利点と制限
The use of 5-MTCA in laboratory experiments has several advantages. It is a relatively stable molecule, and its synthesis is relatively straightforward. Additionally, it is a versatile compound with potential applications in both in vivo and in vitro experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its mechanism of action is not yet fully understood.
将来の方向性
The potential applications of 5-MTCA are still being explored, and there are many future directions for research. These include further investigation into its mechanism of action, its potential as an anti-inflammatory agent, its effects on DNA replication and cell growth, and its potential as a drug target. Additionally, research could be conducted into its potential as an antioxidant, its effects on various metabolic processes, and its potential as an anticancer agent. Finally, research could be conducted into the potential advantages and limitations of using 5-MTCA in laboratory experiments.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-methoxycarbonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHZGBOWRWIEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355948 | |
| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50340-79-9 | |
| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid and how does this influence its crystal structure?
A1: this compound is a derivative of 2,5-thiophenedicarboxylic acid, where one of the carboxylic acid groups is esterified with a methyl group. [] The molecule features a thiophene ring with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. [] The carboxylic acid and methoxycarbonyl groups are almost coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6° respectively. [] This planarity allows for strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers in the crystal structure. []
Q2: Can you provide the molecular formula and weight of this compound?
A2: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C7H6O4S. [] From this, we can calculate the molecular weight:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)